[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride
Description
Properties
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2;;/h8-9H,3-7,10,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEAROGPMASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline ring and the subsequent attachment of the propylamine group. Common reagents used in these reactions include methoxy-substituted benzaldehydes, amines, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Electrophilic Deprotonation Studies ()
Compounds 6a–6f in share the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differ in substituents at the 2-position (e.g., benzyl, allyl, ethyl, phenyl groups). Key distinctions:
| Compound | Substituent (R) | Yield (%) | Physical State | Key Spectral Data (¹H NMR δ) |
|---|---|---|---|---|
| Target Compound | –(CH₂)₃NH₂·2HCl | N/A | Solid (commercial) | Not reported in evidence |
| 6a | Benzyloxycarbonyl | 77 | Colorless oil | 3.65 (s, 3H, OCH₃), 4.50 (s, 2H, CH₂) |
| 6e | Acetyl | 48 | Colorless oil | 2.10 (s, 3H, COCH₃) |
| 6f | Phenylcarbonyl | 37 | White foam | 7.45–7.60 (m, 5H, Ar–H) |
Key Observations :
3,4-Dihydroquinolin-2(1H)-one Derivatives ()
Compounds 37 and 38 feature a 3-carbon linker to dimethylamine or pyrrolidine. While structurally distinct (dihydroquinolinone vs. dihydroisoquinoline), their synthesis parallels the target compound:
Sigma Receptor Ligands ()
For example:
- Sigma-2 Probes: High sigma-2 affinity correlates with 3,4-dihydroisoquinoline derivatives bearing lipophilic substituents. The target compound’s 6,7-dimethoxy groups may enhance receptor binding, akin to known sigma-2 ligands .
Dihydrochloride Salts ()
Compounds like 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride (C₆H₁₀Cl₂N₂O₂S) share the dihydrochloride salt formulation. Comparative properties:
| Property | Target Compound | Thiazole Derivative |
|---|---|---|
| Molecular Weight | 322.25 g/mol | 245.13 g/mol |
| Purity | Not reported | 95% |
| Application | Research chemical | F2 classification (unknown) |
Insight : Dihydrochloride salts are favored in drug development for enhanced stability and bioavailability .
Biological Activity
The compound [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride, often referred to as a derivative of the isoquinoline family, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 245057-86-7
- Molecular Formula : C14H17N2O3·2HCl
- Molecular Weight : 247.29 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its role as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function.
-
NMDA Receptor Modulation :
- Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) for NMDA receptors. These receptors are implicated in several neurological conditions such as Alzheimer's disease and schizophrenia .
- The compound's ability to enhance NMDA receptor activity could provide therapeutic benefits in disorders characterized by NMDA receptor hypofunction.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Neuroprotective Studies
In a study examining the neuroprotective effects of isoquinoline derivatives, it was found that these compounds significantly reduced neuronal apoptosis induced by oxidative stress. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .
Antidepressant Effects
Another investigation highlighted the antidepressant-like effects of similar compounds in animal models. The results suggested that these compounds could modulate serotonin levels, thereby alleviating symptoms of depression .
Q & A
Q. What are the established synthetic pathways for [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride?
The compound can be synthesized via nucleophilic substitution and reduction steps. Key intermediates include chloropropyl derivatives (e.g., compound 36 in Scheme 2 of ), formed by reacting precursors with chloroiodopropane under NaH/DMF conditions. Subsequent displacement of chloride with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile at 60°C yields intermediates like 37 and 38 , which are reduced and coupled with thiophene thioimidate reagents to form the final product . Optimization of reaction conditions (e.g., catalytic KI use) and purification via chromatography are critical for yield improvement .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?
Structural validation relies on 1H-NMR and 13C-NMR to confirm proton and carbon environments, particularly the dihydroisoquinoline core and propylamine sidechain. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESIMS) are used to verify molecular weight and fragmentation patterns . Purity assessment requires HPLC with UV detection, referencing retention times against standards (e.g., EP impurity guidelines in ) .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of this compound?
Quantum chemical calculations (e.g., via density functional theory) predict transition states and intermediates, enabling identification of energetically favorable pathways. ICReDD’s approach () integrates computational modeling with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature). For example, reaction path searches can minimize trial-and-error steps in amine displacement or reduction reactions, reducing development time by 30–50% .
Q. What strategies resolve discrepancies in biological activity data among structural analogs of this compound?
Contradictions in activity (e.g., receptor binding vs. cellular efficacy) require:
- Comparative structural analysis : Evaluate analogs (e.g., ’s 9 , 10 , 11 ) to identify substituent effects on bioactivity.
- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Computational docking : Simulate ligand-receptor interactions to rationalize observed discrepancies .
Q. How to design impurity profiling studies for this compound during pharmaceutical development?
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
Key factors include:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors (’s RDF2050108).
- Temperature control : Maintain isothermal conditions during exothermic steps (e.g., amine displacement).
- Catalyst recovery : Implement membrane separation (’s RDF2050104) for homogeneous catalysts .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
